1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a unique structure combining a pyrazole ring and a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: Pyrazoles can be synthesized through various methods, including cycloaddition reactions and condensation of hydrazines with 1,3-diketones.
Cyclopropane Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling of Pyrazole and Cyclopropane: The final step involves coupling the pyrazole ring with the cyclopropane carboxylic acid, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, transition metal catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid and 1-(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the cyclopropyl group in 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, making it distinct in terms of reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI Key |
JJRXTPAIAFVNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3(CC3)C(=O)O |
Origin of Product |
United States |
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